N'-hydroxyfuran-3-carboximidamide
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Overview
Description
N’-hydroxyfuran-3-carboximidamide is a chemical compound with the molecular formula C₅H₆N₂O₂ and a molecular weight of 126.11 g/mol This compound is known for its unique structure, which includes a furan ring substituted with a hydroxyimino group at the 3-position and a carboximidamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxyfuran-3-carboximidamide typically involves the reaction of furan-3-carboxylic acid with hydroxylamine and a suitable dehydrating agent. One common method includes the use of ethyl chloroformate as the dehydrating agent under mild conditions . The reaction proceeds through the formation of an intermediate furan-3-carboxylic acid ethyl ester, which then reacts with hydroxylamine to yield the desired product.
Industrial Production Methods
While specific industrial production methods for N’-hydroxyfuran-3-carboximidamide are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-hydroxyfuran-3-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under controlled conditions to achieve selective substitution.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amino derivatives, and various substituted furan compounds. These products can be further utilized in different applications depending on their functional groups and reactivity.
Scientific Research Applications
N’-hydroxyfuran-3-carboximidamide has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of N’-hydroxyfuran-3-carboximidamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed bioactivity . The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N’-hydroxyfuran-2-carboximidamide
- Furan-3-carboxamide
- Furan-2-carboxamide
Uniqueness
N’-hydroxyfuran-3-carboximidamide is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and bioactivity profiles, making it a valuable compound for targeted research and applications.
Properties
CAS No. |
58905-70-7 |
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Molecular Formula |
C5H6N2O2 |
Molecular Weight |
126.11 g/mol |
IUPAC Name |
N'-hydroxyfuran-3-carboximidamide |
InChI |
InChI=1S/C5H6N2O2/c6-5(7-8)4-1-2-9-3-4/h1-3,8H,(H2,6,7) |
InChI Key |
DYDQDBYLTNKXNH-UHFFFAOYSA-N |
Isomeric SMILES |
C1=COC=C1/C(=N/O)/N |
Canonical SMILES |
C1=COC=C1C(=NO)N |
Origin of Product |
United States |
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